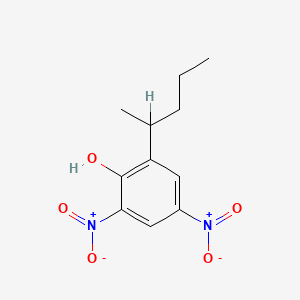
1-(1,3-Benzothiazol-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzothiazol-2-yl)-3-phenylurea is a member of ureas.
Scientific Research Applications
Chemical Synthesis and Modification
- 1-(1,3-Benzothiazol-2-yl)-3-phenylurea and its derivatives have been used in the synthesis of various chemical complexes. For instance, the reaction of benzothiazole derivatives with [Re(CO)5Cl] led to the formation of neutral complexes, highlighting its role in chemical synthesis and potential applications in material science and catalysis (Schoultz, Gerber, & Hosten, 2016).
Biological Activity
Benzothiazole derivatives, including this compound, have been evaluated for various biological activities. For example, some benzothiazole derivatives exhibit potent cytotoxicity against several cancer cell lines, indicating their potential use in cancer research and therapy (Eshghi, Eshkil, Saljooghi, & Bakavoli, 2019).
The antibacterial and antifungal properties of certain benzothiazole amides, synthesized from 1-(1,3-Benzothiazol-2-yl)ethanamine, have been reported. This demonstrates their potential in developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).
A series of benzothiazole-based quinazolin-4(3H)-ones were designed and synthesized, demonstrating significant antibacterial activity, further underscoring the therapeutic potential of benzothiazole derivatives in antimicrobial treatment (Sharma, Kumar, Kumari, Singh, & Kaushik, 2012).
Catalytic Processes
- The compound has been used in iron-catalyzed oxidative C(sp2)–H functionalization processes, demonstrating its utility in facilitating chemical transformations, which could have implications in synthetic chemistry and industrial processes (Wang, Zong, Zhang, Gao, Li, Yue, Quan, & Xi‐Cun Wang, 2014).
Pharmaceutical Research
- The synthesis and evaluation of diuretic activity of benzothiazole derivatives highlight its potential in developing new pharmaceutical agents (Yar & Ansari, 2009).
Properties
CAS No. |
26135-12-6 |
|---|---|
Molecular Formula |
C14H11N3OS |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C14H11N3OS/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h1-9H,(H2,15,16,17,18) |
InChI Key |
LDFWEBWORFXBQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2 |
Pictograms |
Irritant |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Pyridine, 2,6-bis[(methylthio)methyl]-](/img/structure/B1213072.png)





